molecular formula C23H33N3O B2689760 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-79-9

1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2689760
CAS No.: 878693-79-9
M. Wt: 367.537
InChI Key: IVEXNDHWLLVXFT-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a tert-butyl group, a cyclohexylethyl group, and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process may include:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the cyclohexylethyl group: This step often involves alkylation reactions using appropriate alkyl halides.

    Formation of the pyrrolidin-2-one ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Attachment of the tert-butyl group: This is typically done using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole moiety or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: can be compared with other benzoimidazole derivatives and pyrrolidin-2-one compounds.

    Benzoimidazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

    Pyrrolidin-2-one derivatives: These compounds are often used as intermediates in organic synthesis and have applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-tert-butyl-4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-23(2,3)26-16-18(15-21(26)27)22-24-19-11-7-8-12-20(19)25(22)14-13-17-9-5-4-6-10-17/h7-8,11-12,17-18H,4-6,9-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEXNDHWLLVXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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